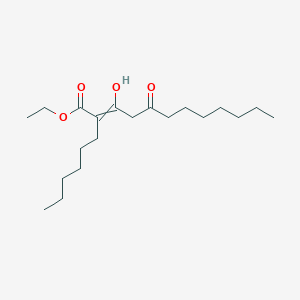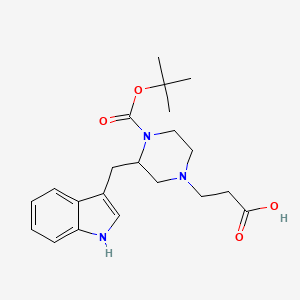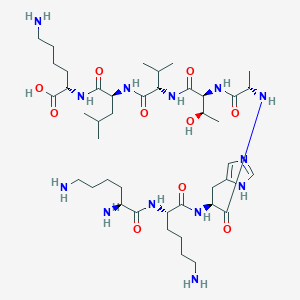![molecular formula C19H17N2OP B14179861 [1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile CAS No. 922729-99-5](/img/structure/B14179861.png)
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cyclobutyl ring substituted with a diphenylphosphoryl group and a propanedinitrile moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile typically involves the reaction of cyclobutyl derivatives with diphenylphosphoryl chloride and subsequent introduction of the propanedinitrile group. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the diphenylphosphoryl intermediate. The final step involves the addition of malononitrile under controlled temperature and solvent conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized phosphine oxides and related derivatives.
Reduction: Reduced phosphine compounds.
Substitution: Substituted cyclobutyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of [1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(Diphenylphosphoryl)cyclopropyl]propanedinitrile
- [1-(Diphenylphosphoryl)cyclopentyl]propanedinitrile
- [1-(Diphenylphosphoryl)cyclohexyl]propanedinitrile
Uniqueness
[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
922729-99-5 |
|---|---|
Fórmula molecular |
C19H17N2OP |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
2-(1-diphenylphosphorylcyclobutyl)propanedinitrile |
InChI |
InChI=1S/C19H17N2OP/c20-14-16(15-21)19(12-7-13-19)23(22,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-11,16H,7,12-13H2 |
Clave InChI |
FYUHDONOEPDULE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(C#N)C#N)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


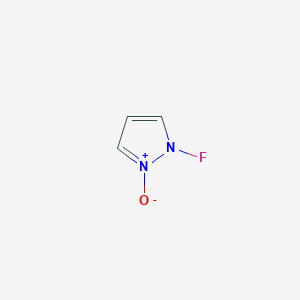
![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)
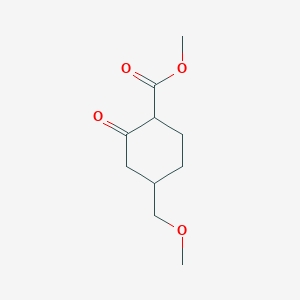
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
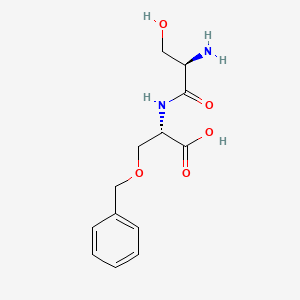
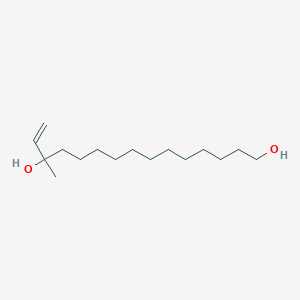
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)
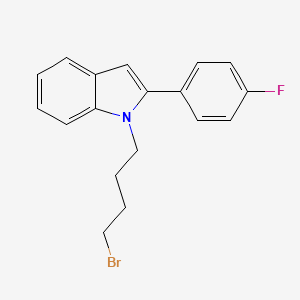

![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
